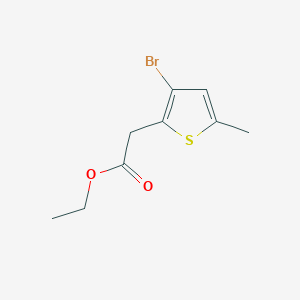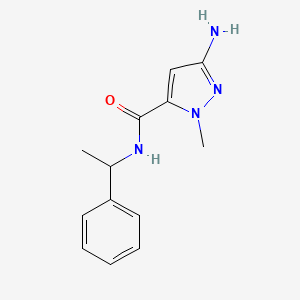
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . It is a white to pale yellow solid with a specific aroma. This compound contains bromine and sulfur atoms, which contribute to its unique chemical properties .
Wirkmechanismus
Target of Action
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound It’s known that the compound’s structure and activity allow it to play a significant role in various reactions .
Mode of Action
Its chemical structure, which includes bromine and sulfur atoms, gives it specific chemical properties .
Pharmacokinetics
Its solubility in solvents and low solubility in water suggest that its bioavailability may be influenced by these properties .
Result of Action
Its specific structure and activity suggest that it can play a significant role in various reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to handle this compound in a well-ventilated environment to avoid inhalation or contact . Its potential toxicity or irritability necessitates the use of appropriate protective measures, such as wearing protective gloves and goggles .
Vorbereitungsmethoden
The synthesis of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate typically involves organic synthesis reactions. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated product is then reacted with ethyl acetate under specific conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination and ethyl acetate for esterification.
Major Products: The major products formed depend on the specific reactions and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It may be explored for potential pharmaceutical applications due to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be compared with similar compounds such as:
2-Bromo-3-methylthiophene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Other Brominated Thiophenes: Compounds with similar structures but different substituents can exhibit varying reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and sulfur atoms, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLFOYOIJHGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(S1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2864999.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2865000.png)


![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)





![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)
